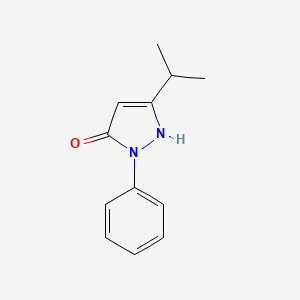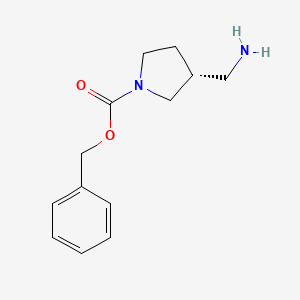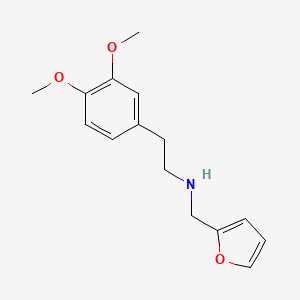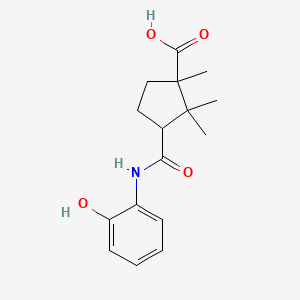
3-isopropyl-1-phenyl-1H-pyrazol-5-ol
Übersicht
Beschreibung
“3-isopropyl-1-phenyl-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C12H14N2O . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C12H14N2O/c1-9(2)11-8-12(15)14(13-11)10-6-4-3-5-7-10/h3-9,15H,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 202.26 .Wissenschaftliche Forschungsanwendungen
Chemistry and Heterocyclic Synthesis
The compound 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, while not directly mentioned, is structurally related to pyrazole derivatives which are widely recognized for their utility in the synthesis of heterocyclic compounds. For instance, derivatives of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one (DCNP) are invaluable as building blocks in synthesizing a diverse array of heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, and others. The unique reactivity of these compounds facilitates mild reaction conditions for generating versatile cynomethylene dyes and heterocyclic structures from a broad range of precursors (Gomaa & Ali, 2020).
Medicinal Chemistry and Pharmacological Applications
Pyrazoline scaffolds, closely related to this compound, exhibit a broad spectrum of pharmacological activities. These activities span from antimicrobial, anti-inflammatory, and analgesic properties to antidepressant and anticancer effects. The diversity in biological actions underlines the potential of pyrazoline derivatives in developing new therapeutic agents. Notably, recent advances highlight the therapeutic patents of pyrazolines, underscoring their significance in medical research and drug development (Shaaban, Mayhoub, & Farag, 2012).
Biodegradation and Environmental Applications
In the context of environmental science, derivatives of pyrazole, such as fipronil—a phenyl-pyrazole insecticide—have been studied for their biodegradation pathways. The microbial degradation of fipronil, involving several bacterial and fungal strains capable of metabolizing the compound, underscores the environmental relevance of pyrazole derivatives. This research points towards biodegradation as an effective and eco-friendly approach for mitigating the residual environmental hazards posed by phenyl-pyrazole insecticides (Zhou et al., 2021).
Catalysis and Synthetic Applications
Further, pyrazoline derivatives have been explored for their role in catalysis, particularly in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are crucial for the pharmaceutical industry. The application of hybrid catalysts in synthesizing these scaffolds demonstrates the versatility of pyrazoline compounds in facilitating complex chemical reactions. This catalytic utility extends the scope of pyrazoline derivatives beyond their biological applications, highlighting their importance in synthetic chemistry (Parmar, Vala, & Patel, 2023).
Zukünftige Richtungen
Future research could focus on further investigation of the synthesis methods, chemical reactions, mechanism of action, and safety and hazards of “3-isopropyl-1-phenyl-1H-pyrazol-5-ol”. Additionally, its potential applications in various fields such as medicinal chemistry, drug discovery, and proteomics research could be explored .
Wirkmechanismus
Result of Action
Related compounds have shown a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant and anti-filarial agents .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its stability and efficacy .
Eigenschaften
IUPAC Name |
2-phenyl-5-propan-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(2)11-8-12(15)14(13-11)10-6-4-3-5-7-10/h3-9,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUAJSQWCWDPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509844 | |
| Record name | 2-Phenyl-5-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83957-86-2 | |
| Record name | 2-Phenyl-5-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B3021949.png)




